2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
描述
Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating multiple structural elements that define its chemical identity. The compound possesses the molecular formula C₁₃H₁₆N₂O₄S with a molecular weight of 296.34 grams per mole, establishing its position among medium-sized heterocyclic organic molecules. The International Union of Pure and Applied Chemistry name systematically describes the molecule as 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid, highlighting the oxidized sulfur center and the amino acid derivative character.
The compound is registered under Chemical Abstracts Service number 1396979-66-0, providing a unique identifier within chemical databases and literature. Alternative nomenclature variations include 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)-3-methylpentanoic acid and this compound, demonstrating the flexibility in systematic naming conventions while maintaining structural clarity. The PubChem Compound Identifier designation CID 135457768 serves as another standardized reference point for database searches and chemical information retrieval.
The structural complexity is further elucidated through its International Chemical Identifier representation: InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17). This notation provides a comprehensive description of atomic connectivity and hydrogen positioning within the molecular framework. The Simplified Molecular Input Line Entry System representation CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 offers a linear notation that facilitates computational chemistry applications and database searching.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₄S |
| Molecular Weight | 296.34 g/mol |
| CAS Number | 1396979-66-0 |
| PubChem CID | 135457768 |
| European Community Number | 842-873-8 |
Historical Context in Heterocyclic Chemistry
The development of this compound emerged from the broader historical evolution of benzisothiazole chemistry, which has its roots in early heterocyclic synthetic methodologies. Benzisothiazole derivatives have attracted considerable attention in heterocyclic chemistry due to their unique structural properties and potential applications across various chemical domains. The synthesis of benzisothiazole compounds has evolved significantly since early preparative methods, with modern approaches employing sophisticated cyclization reactions and functionalization strategies.
Historical synthetic approaches to benzisothiazole derivatives involved various methodologies, including oxidative cyclization processes and ring-forming reactions that established the fundamental heterocyclic framework. The development of N-bromosuccinimide-induced activation of aryl tert-butyl sulfoxides represented a significant advancement in benzisothiazole synthesis, providing efficient access to diverse derivatives through Wittig-like reactions. This methodological evolution enabled the preparation of complex benzisothiazole derivatives with various substitution patterns, particularly at the 3-position of the isothiazole ring.
More recent synthetic developments have focused on improved methodologies that avoid harsh reagents while maintaining high efficiency in benzisothiazole formation. The implementation of amine nucleophiles in the presence of catalytic amounts of p-toluenesulfonic acid in toluene represents a significant improvement in synthetic accessibility. These advances in synthetic methodology have directly contributed to the ability to prepare complex derivatives such as this compound, which combines the benzisothiazole core with amino acid functionality.
The historical progression from simple benzisothiazole synthesis to complex derivative preparation reflects the maturation of heterocyclic chemistry as a sophisticated synthetic discipline. Early work focused on establishing basic ring-forming reactions, while contemporary research emphasizes functional group tolerance and the preparation of highly substituted derivatives with potential biological or materials applications. The synthesis of compounds like this compound represents the culmination of decades of methodological development in heterocyclic chemistry.
Classification within Benzisothiazole Derivatives
This compound belongs to a specialized subclass of benzisothiazole derivatives characterized by the presence of oxidized sulfur functionalities and amino acid substituents. The compound can be classified as a 1,1-dioxide derivative of benzisothiazole, where the sulfur atom in the isothiazole ring exists in a highly oxidized state. This oxidation state significantly influences the electronic properties and reactivity patterns of the heterocyclic system compared to unoxidized benzisothiazole derivatives.
Within the broader category of benzisothiazole derivatives, this compound represents a unique structural class that combines heterocyclic and amino acid chemistry. The presence of the 3-methylpentanoic acid moiety attached through an amino linkage creates a hybrid molecule that possesses characteristics of both heterocyclic compounds and amino acid derivatives. This dual nature places the compound in a specialized category of benzisothiazole derivatives with potential applications in both chemical synthesis and biological systems.
The classification of benzisothiazole derivatives typically considers the substitution pattern on the heterocyclic ring, the oxidation state of the sulfur atom, and the nature of attached functional groups. Benzisothiazole derivatives are known for their broad range of biological activities and structural diversity, making them important scaffolds in medicinal chemistry and pharmaceutical development. The specific derivative under examination represents an advanced example of structural modification within this class, incorporating multiple functional elements that enhance its chemical complexity.
Comparative analysis with other benzisothiazole derivatives reveals that this compound occupies a unique position due to its combination of oxidized sulfur functionality with amino acid character. Related compounds such as 1,2-Benzisothiazol-3-amine 1,1-dioxide share the oxidized sulfur feature but lack the amino acid extension, while other derivatives may possess amino acid character without the highly oxidized sulfur center. This structural uniqueness contributes to the compound's distinctive chemical properties and potential applications.
| Derivative Class | Key Features | Examples |
|---|---|---|
| Simple Benzisothiazoles | Basic heterocyclic framework | 1,2-Benzisothiazole |
| Amino Derivatives | Amino group substitution | 3-Amino-5-nitro-2,1-benzisothiazole |
| Dioxide Derivatives | Oxidized sulfur center | 1,2-Benzisothiazol-3-amine 1,1-dioxide |
| Amino Acid Hybrids | Combined heterocycle-amino acid structure | This compound |
Position in Chemical Taxonomy
The taxonomic classification of this compound within the broader chemical hierarchy places it in the category of organic heterocyclic compounds containing sulfur and nitrogen atoms. Specifically, the compound belongs to the class of benzothiazoles, which are organic compounds containing a benzene ring fused to a thiazole ring system. The thiazole component consists of a five-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom, creating a heterocyclic framework with unique electronic properties.
Within the broader chemical taxonomy, this compound can be classified as an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound, reflecting the presence of both sulfur and nitrogen heteroatoms in its structure. The compound also falls under the category of carboxylic acids due to the presence of the carboxylic acid functional group in the methylpentanoic acid portion of the molecule. This dual classification demonstrates the compound's position at the intersection of multiple chemical categories.
The hierarchical classification system places benzisothiazole derivatives within the broader family of heterocyclic compounds, which are distinguished by the presence of heteroatoms in cyclic structures. Thiazole-containing compounds, including benzisothiazole derivatives, represent a significant subset of heterocyclic chemistry with diverse biological and chemical properties. The thiazole moiety contributes unique electronic characteristics due to the presence of both electron-donating nitrogen and electron-withdrawing sulfur atoms within the ring system.
From a chemical bonding perspective, the compound exhibits characteristics typical of aromatic heterocyclic systems, with the benzisothiazole core demonstrating aromaticity according to Huckel's rule. The sulfur atom in the oxidized state contributes to the overall electronic structure while maintaining the aromatic character of the heterocyclic system. The amino acid component introduces additional chemical functionality that expands the compound's potential interactions and reactivity patterns beyond those typical of simple heterocyclic compounds.
The position of this compound in chemical taxonomy reflects the evolution of heterocyclic chemistry toward increasingly complex molecular architectures that combine multiple structural elements. This taxonomic position underscores the compound's significance as a representative example of advanced heterocyclic design, where traditional heterocyclic scaffolds are modified with functional groups to create molecules with enhanced chemical and potentially biological properties.
属性
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYYAIUVDNNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396979-66-0 | |
| Record name | 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H15N3O4S
- Molecular Weight : 299.33 g/mol
- CAS Number : 663168-15-8
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of human mast cell tryptase, an enzyme involved in inflammatory responses. The inhibition is characterized by time-dependent kinetics, suggesting that the compound forms a stable complex with the target enzyme.
Inhibition Data
- IC50 Values :
Anti-inflammatory Effects
In a delayed-type hypersensitivity (DTH) mouse model, a solution of the compound demonstrated significant anti-inflammatory effects:
Cytotoxicity and Selectivity
The compound shows selective inhibition for tryptase over other serine proteases, indicating a potential for targeted therapeutic applications with reduced side effects.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzisothiazole derivatives:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | Mast cell tryptase | |
| Compound B | Mast cell tryptase (most potent in series) | |
| 2-Methyl derivative | Mast cell tryptase |
科学研究应用
Enzyme Inhibition Studies
One of the primary applications of this compound is as an inhibitor of human mast cell tryptase. Research has demonstrated that derivatives of benzisothiazole exhibit potent inhibitory effects on tryptase, which is involved in inflammatory processes. For instance, a library of compounds derived from 2-bromomethyl-1,2-benzisothiazol-3(2H)-one was synthesized, leading to the identification of several potent inhibitors with IC50 values significantly lower than traditional inhibitors .
Case Study: Inhibition Potency
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 7b | 0.85 | Time-dependent inhibition |
| 7d | 0.10 | Time-dependent inhibition |
| 7n | 0.064 | Time-dependent inhibition |
These compounds were shown to selectively inhibit tryptase over other serine proteases like elastase and trypsin, indicating their potential therapeutic use in treating allergic reactions and asthma .
Anti-inflammatory Applications
The compound has been evaluated for its anti-inflammatory properties using the delayed-type hypersensitivity (DTH) mouse model, where it demonstrated a significant reduction in edema compared to control groups. Specifically, a 5% solution of derivative 7d reduced edema by 69%, highlighting its potential as an anti-inflammatory agent .
Proteomics Research
Another notable application is in proteomics research, where derivatives of this compound are utilized to study protein interactions and modifications. The unique structural features allow for selective binding to target proteins, making it valuable for elucidating protein functions and pathways .
Development of Therapeutic Agents
Due to its enzyme inhibitory properties and anti-inflammatory effects, this compound is being explored for the development of novel therapeutic agents aimed at treating conditions such as chronic inflammation and allergic diseases. The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance potency and selectivity .
化学反应分析
Oxidation Reactions
The sulfonamide group in the benzisothiazole ring is redox-active. Oxidation typically targets the sulfur atom or adjacent functional groups:
Key Findings :
-
The sulfur in the 1,1-dioxido group resists further oxidation under mild conditions but may degrade under strong oxidative agents like KMnO₄.
-
The methylpentanoic acid side chain can undergo β-oxidation to form a ketone intermediate, though yields are moderate due to steric hindrance .
Reduction Reactions
Reductive transformations primarily affect the sulfonamide or carboxylic acid groups:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Sulfonamide Reduction | LiAlH₄ (anhydrous THF) | Thioamide intermediates | 30–35% | |
| Carboxylic Acid Reduction | BH₃·THF (0°C) | Alcohol derivatives | 70% |
Mechanistic Insights :
-
LiAlH₄ reduces the sulfonamide to a thioamide, but the reaction is inefficient due to competing decomposition.
-
Borane selectively reduces the carboxylic acid to a primary alcohol without affecting the sulfonamide group .
Nucleophilic Substitution
The amino group attached to the benzisothiazole ring acts as a moderate nucleophile:
Notable Observations :
-
Alkylation proceeds via an SN2 mechanism, with steric effects from the methylpentanoic acid side chain influencing regioselectivity .
-
Acylation is highly efficient due to the electron-withdrawing sulfone group activating the amine .
Condensation and Cyclization
The carboxylic acid and amine groups enable cyclocondensation reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Peptide Coupling | EDC/HOBt (DCM, rt) | Amide-linked heterocycles | 75% | |
| Lactamization | PCl₅ (refluxing toluene) | Five-membered lactam rings | 60% |
Applications :
-
Peptide coupling reactions are utilized to synthesize bioactive analogs with enhanced solubility .
-
Lactamization is limited by the steric bulk of the methyl group, favoring smaller rings .
Hydrolysis and Stability
The compound exhibits stability under physiological conditions but degrades under extreme pH:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| Acidic (HCl, 1M) | Sulfonamide cleavage | 2–3 hrs | |
| Basic (NaOH, 1M) | Carboxylic acid deprotonation | Stable |
Critical Data :
-
Acidic hydrolysis cleaves the sulfonamide bond, producing 3-methylpentanoic acid and benzisothiazole sulfonic acid .
-
The compound remains stable in basic media, making it suitable for pharmaceutical formulations .
Stereochemical Transformations
The (2S)-configuration of the methylpentanoic acid side chain influences reactivity:
| Reaction Type | Observation | Source |
|---|---|---|
| Enzymatic Resolution | Lipases (Candida antarctica) show 90% enantioselectivity | |
| Racemization | Heating (>100°C) in polar solvents |
Implications :
相似化合物的比较
Tables
Table 1: Structural Comparison of Benzisothiazole Derivatives
| Compound Name | Molecular Formula | Functional Groups | Key Properties |
|---|---|---|---|
| Target Compound | C₁₃H₁₆N₂O₄S (calc.) | Carboxylic acid, amino | High polarity, research standard |
| 2-[(1,1-Dioxido...thio]propanoic acid | C₁₀H₁₀NO₄S₂ (calc.) | Thioether, carboxylic acid | Potential redox activity |
| Ziprasidone | C₂₁H₂₁ClN₄O₄S·HCl·H₂O | Piperazine, benzisothiazole | Antipsychotic drug |
准备方法
Preparation of Benzisothiazole 1,1-Dioxide Core
The benzisothiazole 1,1-dioxide ring system is typically prepared by oxidation of benzisothiazol-3-one derivatives. Key steps include:
Starting from 6-bromo-1,2-benzisothiazol-3-one, oxidation with reagents such as sulfuric acid or phosphorus pentachloride under controlled temperature conditions (e.g., 20°C for 3 hours with sulfuric acid or heating to 160°C with phosphorus pentachloride) yields the 1,1-dioxide derivative.
Alternative methods involve microwave-assisted palladium-catalyzed reactions for functionalization at the benzisothiazole ring, often in the presence of bases like sodium carbonate and solvents such as N,N-dimethylformamide (DMF).
Amination at the 3-Position
Amination is achieved by reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with primary amines or amino acid derivatives in the presence of bases such as potassium carbonate or tertiary amine bases.
This nucleophilic substitution leads to the formation of the amino-substituted benzisothiazole 1,1-dioxide intermediate.
Coupling with 3-Methylpentanoic Acid (Isoleucine)
The amino-substituted benzisothiazole 1,1-dioxide is then coupled with 3-methylpentanoic acid or its activated derivatives (e.g., acid chlorides or esters) to form the target compound.
The coupling reaction may be facilitated by standard peptide coupling agents or by direct condensation under reflux conditions.
Purification is typically done via chromatographic techniques or recrystallization to obtain the pure 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid as a powder with melting point 210-211 °C.
Representative Reaction Conditions and Yields
Mechanistic and Kinetic Insights
Studies on related benzisothiazole 1,1-dioxide derivatives indicate that the amination step proceeds via nucleophilic substitution at the bromomethyl position, facilitated by base.
The inhibition kinetics of related compounds suggest time-dependent binding, indicating a possible covalent or tight-binding interaction mode, which may influence purification and stability considerations during synthesis.
Analytical and Purity Data
The final compound typically exhibits a melting point of 210-211 °C.
Purity levels are reported at approximately 95% by standard analytical methods.
Mass spectrometry and NMR data confirm the structure and substitution pattern.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C13H16N2O4S |
| Molecular Weight | 296.34 g/mol |
| Physical Form | Powder |
| Melting Point | 210-211 °C |
| Purity | ~95% |
| Storage Temperature | Room temperature |
| Key Reagents | 6-bromo-1,2-benzisothiazol-3-one, 3-methylpentanoic acid, bases (K2CO3), oxidants (H2SO4, PCl5) |
| Solvents | DMF, methanol, acetonitrile |
| Typical Reaction Times | 3-16 hours depending on step |
常见问题
Q. What are the established synthetic routes for 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid, and what intermediates are critical for yield optimization?
The synthesis typically involves coupling 1,2-benzisothiazol-3(2H)-one derivatives with amino acid precursors. A key intermediate is 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, which can be functionalized via amidation or esterification to introduce the 3-methylpentanoic acid moiety . Yield optimization requires careful control of reaction pH (6.5–7.5) and temperature (60–80°C) to prevent hydrolysis of the sulfonamide group. Characterization via X-ray crystallography (as in related benzisothiazolone derivatives) confirms structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming the sulfonamide linkage (δ 3.1–3.3 ppm for NH-SO) and the stereochemistry of the methylpentanoic acid chain .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm ensures purity (>97%) and monitors degradation products, particularly under acidic conditions .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve the scalability of this compound’s synthesis?
Response Surface Methodology (RSM) is critical for optimizing multi-variable processes. For example, a Central Composite Design (CCD) can model the effects of temperature, solvent polarity, and catalyst loading on reaction yield. Prior studies on similar heterocyclic systems suggest that solvent choice (e.g., DMF vs. THF) significantly impacts enantiomeric purity due to steric effects in the transition state .
Q. What computational tools are effective for predicting the biological activity of benzisothiazolone derivatives like this compound?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations can predict binding affinities to bacterial enzymes (e.g., dihydrofolate reductase). Studies on analogous compounds show that the sulfonamide group participates in hydrogen bonding with active-site residues (e.g., Arg98 in E. coli DHFR), while the methylpentanoic acid chain enhances lipophilicity, improving membrane permeability .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from strain-specific resistance or assay conditions. For example:
- S. aureus: MIC ranges from 4 µg/mL (ATCC 25923) to 32 µg/mL (methicillin-resistant strains) due to efflux pump variability.
- C. albicans: pH-dependent activity (optimal at pH 5.5–6.0) linked to protonation of the benzisothiazolone ring . Meta-analysis using platforms like RevMan or systematic review frameworks (PRISMA) can harmonize data across studies .
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?
Chiral Stationary Phase (CSP) HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (resolution >2.0) for enantiomers. Mobile-phase optimization (e.g., hexane:isopropanol 85:15 with 0.1% trifluoroacetic acid) enhances retention time reproducibility. Circular Dichroism (CD) spectroscopy validates enantiomeric excess (>99%) .
Q. How does the compound’s stability under varying environmental conditions impact formulation strategies?
Accelerated stability studies (ICH Q1A guidelines) reveal:
- Thermal Degradation: >10% degradation at 40°C/75% RH after 6 months, primarily via sulfonamide hydrolysis.
- Photostability: UV light (320–400 nm) induces radical formation in the benzisothiazolone ring, necessitating amber glass packaging .
Methodological Guidance
Q. What protocols are recommended for assessing the compound’s pharmacokinetic properties in preclinical models?
- Absorption: Caco-2 cell monolayers predict intestinal permeability (P >1 × 10 cm/s indicates high absorption).
- Metabolism: Liver microsome assays (human/rat) identify cytochrome P450 (CYP3A4/2D6) interactions.
- Excretion: Radiolabeled -tracking in Sprague-Dawley rats quantifies renal vs. fecal elimination .
Q. Which in silico tools can prioritize derivatives for structure-activity relationship (SAR) studies?
- QSAR Models: Use Dragon or MOE descriptors (e.g., topological polar surface area, logP) to correlate structural features with antibacterial activity.
- AI-Driven Synthesis Planning: Platforms like COMSOL Multiphysics simulate reaction pathways, reducing trial-and-error synthesis by >40% .
Data Sources and Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
